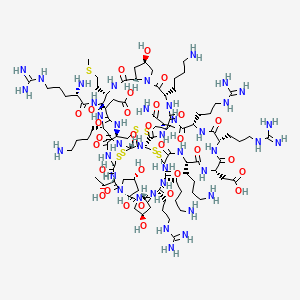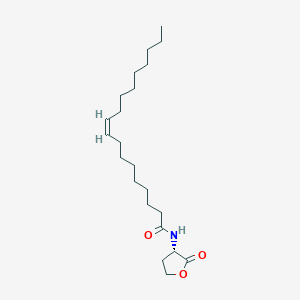
1,3-プロパンジオール-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propane-d6-diol: is a deuterated form of 1,3-propanediol, where the hydrogen atoms are replaced with deuterium. This compound is a colorless, viscous liquid that is miscible with water. It is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .
科学的研究の応用
1,3-Propane-d6-diol is extensively used in scientific research due to its isotopic labeling, which allows for detailed studies in:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of deuterated polymers and materials for specialized applications
作用機序
Target of Action
1,3-Propane-d6-diol, also known as 1,3-Propanediol, primarily targets the Haloalkane dehalogenase in Pseudomonas paucimobilis and ADP-ribosylation factor 1 in humans . These targets play crucial roles in various biochemical processes.
Mode of Action
The compound’s interaction with its targets is likely to involve a series of complex biochemical reactions .
Biochemical Pathways
1,3-Propane-d6-diol is involved in several biochemical pathways. In one pathway, glycerol dehydratase converts glycerol to 3-hydroxypropanaldehyde (3-HPA), which is then reduced to 1,3-propanediol by 1,3-PDO oxidoreductase . This process is part of the broader metabolic engineering and synthetic biology strategies for the biological production of 1,3-Propane-d6-diol .
Result of Action
It is known that the compound plays a role in various biochemical processes, potentially influencing cellular function .
Action Environment
The action, efficacy, and stability of 1,3-Propane-d6-diol can be influenced by various environmental factors. For instance, the compound’s action can be affected by temperature, pH, and the presence of other substances
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Propane-d6-diol can be synthesized through several methods. One common approach involves the deuteration of 1,3-propanediol. This process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst .
Industrial Production Methods: Industrial production of 1,3-propanediol, the non-deuterated form, involves the hydration of acrolein or the hydroformylation of ethylene oxide followed by hydrogenation . For the deuterated form, similar methods can be adapted using deuterated reagents.
化学反応の分析
Types of Reactions: 1,3-Propane-d6-diol undergoes typical reactions of alcohols, including:
Oxidation: It can be oxidized to form aldehydes and carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can participate in nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Acid chlorides and isocyanates are commonly used reagents.
Major Products:
Oxidation: Acrolein and acrylic acid.
Reduction: Propane.
Substitution: Various esters and ethers.
類似化合物との比較
1,3-Propanediol: The non-deuterated form, commonly used in polymer production.
1,2-Propane-d6-diol: Another deuterated diol with similar applications but different structural properties.
1,4-Butanediol-d10: A deuterated diol with a longer carbon chain.
Uniqueness: 1,3-Propane-d6-diol is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and synthetic applications. Its deuterium atoms offer insights into reaction mechanisms and pathways that are not possible with non-deuterated compounds .
特性
IUPAC Name |
1,1,2,2,3,3-hexadeuteriopropane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDHNVEDLHUCE-NMFSSPJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)



![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)
![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)
